Phthalimidinoglutarimide-5'-C3-O-PEG5-OH
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Overview
Description
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions to form the final compound. The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the PEG reacts with a suitable leaving group on the glutarimide intermediate. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps, such as column chromatography or recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the PEG chain can be modified by reacting with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable conjugates with proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure or function. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH: Similar structure but with a shorter PEG chain, resulting in different solubility and stability properties.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Contains an acidic functional group, which can alter its reactivity and interaction with molecular targets.
The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH lies in its specific combination of functional groups and the length of the PEG chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H38N2O9 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
3-[6-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H38N2O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-1-2-20-3-4-22-21(18-20)19-28(26(22)32)23-5-6-24(30)27-25(23)31/h3-4,18,23,29H,1-2,5-17,19H2,(H,27,30,31) |
InChI Key |
RJCSZWKOSNYBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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